Evidence Item 1: Chemoselective Suzuki-Miyaura Coupling at the C-2 Iodo Position
The 2-iodo substituent undergoes chemoselective Suzuki-Miyaura cross-coupling exclusively at the C-2 position, leaving the C-4 chlorine atom completely intact. This was demonstrated on the analogous 4-chloro-2-iodo intermediate, where reaction with phenylboronic acid gave a 75% isolated yield of the 2-phenyl-4-chloro product without any observable coupling at C-4 [1]. This validates the orthogonal reactivity design.
| Evidence Dimension | Chemoselectivity of C-I vs. C-Cl in Pd-catalyzed Suzuki coupling |
|---|---|
| Target Compound Data | 75% isolated yield for C-2 coupled product, 0% C-4 coupled product observed. |
| Comparator Or Baseline | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (the SEM-protected analog) with 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (lacks C-2 iodine; cannot undergo this sequence). |
| Quantified Difference | The target compound enables a chemoselective first step. The comparator without a C-2 iodine cannot perform a directed C-2 coupling, making a sequential 2,4-disubstitution strategy infeasible. |
| Conditions | 1.2 eq. phenylboronic acid, 3 mol% Pd2(dba)3, K2CO3, 1:1 dioxane/water, 100 °C, 30 min. |
Why This Matters
For procurement, this proves the compound's unique ability to execute a clean, sequential synthesis, drastically reducing purification effort and material loss compared to non-selective approaches with other dihalogenated analogs.
- [1] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules 2024, 29(19), 4743. View Source
